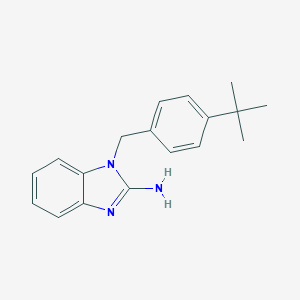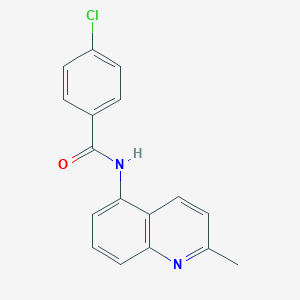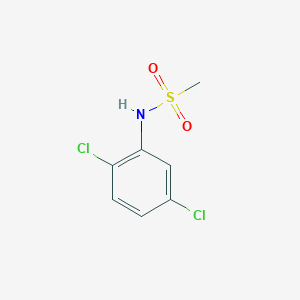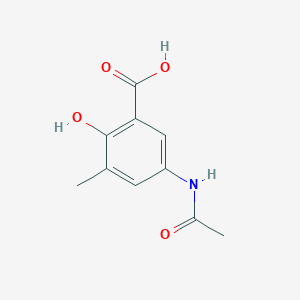
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as MMSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMSP is a pyrimidine derivative that possesses a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. It also inhibits the activity of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to reduce the levels of oxidative stress markers in animal models.
実験室実験の利点と制限
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent biological activity at low concentrations, which makes it an attractive candidate for drug development. However, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also exhibits some toxicity at high concentrations, which may limit its clinical applications.
将来の方向性
There are several future directions for 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile research. One area of interest is the optimization of its therapeutic potential by identifying its molecular targets and elucidating its mechanism of action. Another area of interest is the development of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile derivatives with improved pharmacokinetic properties and reduced toxicity. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections, which require further investigation. Overall, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a promising compound with significant potential for drug development, and further research is needed to fully realize its therapeutic potential.
合成法
The synthesis of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction between 3-methoxybenzaldehyde, thiourea, and 2-methylsulfonyl-4,6-dichloropyrimidine in the presence of potassium carbonate. The reaction takes place in ethanol at reflux temperature for several hours. The product is then purified using column chromatography to obtain pure 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile.
科学的研究の応用
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) |
InChIキー |
HOEDJQPTQOXLOB-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
正規SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)

![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)


![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)